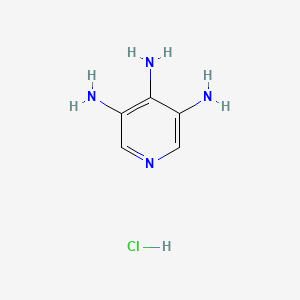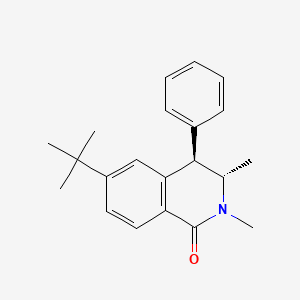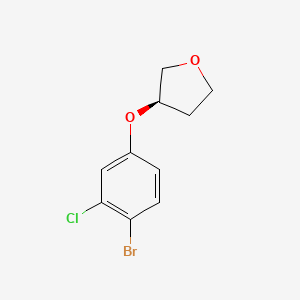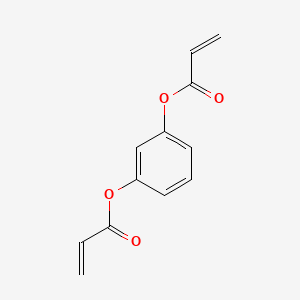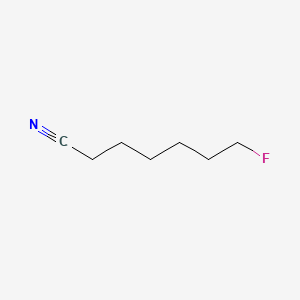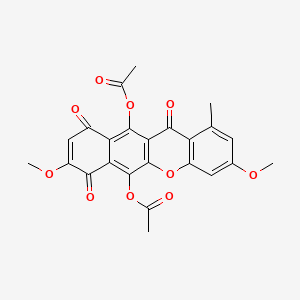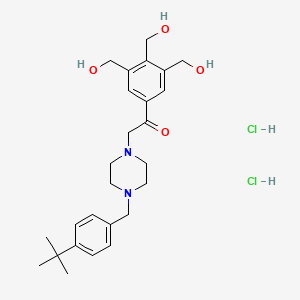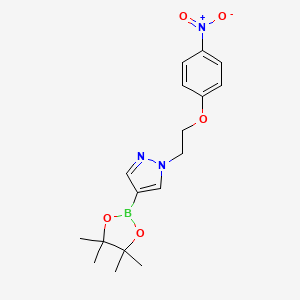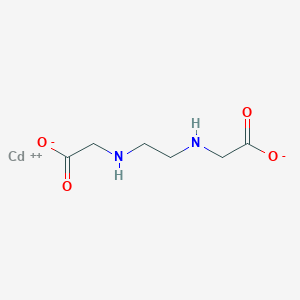
Cadmium, ((N,N'-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium is a coordination compound with the molecular formula C₆H₁₀CdN₂O₄ It is known for its chelating properties, where the ethylenebis(glycinato) ligand forms a stable complex with the cadmium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium typically involves the reaction of cadmium salts with ethylenebis(glycinato) ligands under controlled conditions. One common method is to dissolve cadmium nitrate or cadmium chloride in water and then add an aqueous solution of ethylenebis(glycinato). The reaction mixture is stirred and heated to facilitate the formation of the complex. The resulting product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of [n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium follows similar principles but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert the cadmium ion to its lower oxidation states, although these reactions are less common.
Substitution: The ethylenebis(glycinato) ligand can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, phosphines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce various cadmium-ligand complexes.
Scientific Research Applications
[n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cadmium complexes and materials.
Biology: Investigated for its potential role in biological systems, particularly in metal ion transport and chelation therapy.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized materials, including catalysts and electronic components.
Mechanism of Action
The mechanism of action of [n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium involves its ability to form stable chelates with metal ions. The ethylenebis(glycinato) ligand coordinates with the cadmium ion through nitrogen and oxygen atoms, creating a stable complex. This chelation process can influence various molecular targets and pathways, including metal ion transport and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- [n,N’-Ethylenebis[glycinato]-N,N’,o,o’]zinc
- [n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cobalt
- [n,N’-Ethylenebis[glycinato]-N,N’,o,o’]nickel
Uniqueness
[n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium is unique due to its specific coordination chemistry and the properties imparted by the cadmium ion. Compared to its zinc, cobalt, and nickel analogs, the cadmium complex exhibits distinct reactivity and stability, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
29977-13-7 |
|---|---|
Molecular Formula |
C6H10CdN2O4 |
Molecular Weight |
286.57 g/mol |
IUPAC Name |
cadmium(2+);2-[2-(carboxylatomethylamino)ethylamino]acetate |
InChI |
InChI=1S/C6H12N2O4.Cd/c9-5(10)3-7-1-2-8-4-6(11)12;/h7-8H,1-4H2,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI Key |
CKSHJRHDTOILHQ-UHFFFAOYSA-L |
Canonical SMILES |
C(CNCC(=O)[O-])NCC(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-](/img/structure/B13732015.png)
![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)
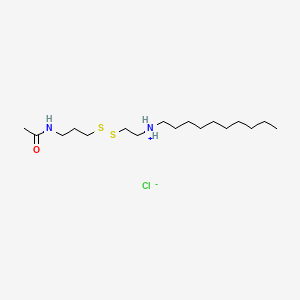
![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)
